HDAC8 Inhibition: Quantified Potency and Selectivity Advantage of 3,4-Dihydro-2H-1,3-benzothiazine-2-thione Core Scaffold
The 3,4-dihydro-2H-1,3-benzothiazine-2-thione core scaffold (as represented by optimized analogs) demonstrates potent and selective inhibition of HDAC8 with an IC50 in the sub-micromolar to low micromolar range [1]. In direct head-to-head selectivity profiling, BTZT analogs exhibit marked selectivity for HDAC8 over other HDAC isoforms. For instance, representative compound 7a showed an IC50 of 0.17 µM for HDAC8 versus an IC50 >10 µM for HDAC1, representing a >58-fold selectivity window [1]. This contrasts sharply with classical hydroxamate HDAC inhibitors such as SAHA (vorinostat), which are pan-inhibitors with comparable potencies across multiple isoforms [1].
| Evidence Dimension | HDAC8 inhibition potency (IC50) and isoform selectivity ratio |
|---|---|
| Target Compound Data | Compound 7a (BTZT analog): HDAC8 IC50 = 0.17 µM; HDAC1 IC50 >10 µM |
| Comparator Or Baseline | SAHA (vorinostat, pan-HDAC inhibitor): HDAC8 IC50 = 0.21 µM; HDAC1 IC50 = 0.03 µM |
| Quantified Difference | Selectivity ratio (HDAC1 IC50 / HDAC8 IC50): >58-fold for BTZT analog vs. 0.14-fold for SAHA |
| Conditions | Biochemical fluorescence-based HDAC activity assay; recombinant human HDAC enzymes |
Why This Matters
Procurement of compounds based on the BTZT scaffold enables selective HDAC8 targeting, avoiding off-target effects on other HDAC isoforms that are unavoidable with pan-inhibitors like SAHA, thereby improving the interpretability of target-specific mechanistic studies.
- [1] Wolff B, Jänsch N, Sugiarto WO, Frühschulz S, Lang M, Altintas R, Oehme I, Meyer-Almes FJ. Synthesis and structure activity relationship of 1,3-benzo-thiazine-2-thiones as selective HDAC8 inhibitors. Eur J Med Chem. 2019;184:111756. (Data extracted from Table 1 and discussion of isoform selectivity profiling). View Source
